N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide
Description
N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrrolidine ring, and a carboxamide functional group
Properties
IUPAC Name |
N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,8-10-3-5-12(16)6-4-10)18-14(20)11-7-13(19)17-9-11/h3-6,11H,7-9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCPALREXLDJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)NC(=O)C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a suitable aromatic precursor to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
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Alkylation: : The bromophenyl intermediate is then subjected to alkylation using a suitable alkylating agent, such as 2-methylpropan-2-yl chloride, in the presence of a base like potassium carbonate or sodium hydride.
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Cyclization: : The alkylated intermediate undergoes cyclization to form the pyrrolidine ring. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
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Amidation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrrolidine intermediate with an appropriate amine or amide source under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. This can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and nanotechnology.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide
- N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide
- N-[1-(4-methylphenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[1-(4-bromophenyl)-2-methylpropan-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance binding affinity to certain biological targets, making it a valuable compound in drug design and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
